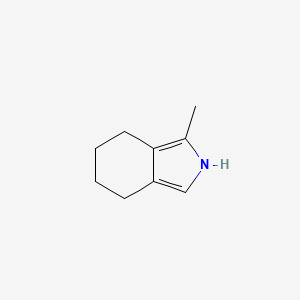

1-Methyl-4,5,6,7-tetrahydro-2H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydro-2H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-9-5-3-2-4-8(9)6-10-7/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDWDEYDWIGIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743553 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132059-24-6 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4,5,6,7 Tetrahydro 2h Isoindole and Its Derivatives

Direct Synthesis Approaches to the Tetrahydroisoindole Core

Direct approaches focus on constructing the bicyclic tetrahydroisoindole system from acyclic or monocyclic precursors. These methods are fundamental in organic synthesis for creating the fused pyrrole (B145914) and cyclohexane (B81311) rings characteristic of the target molecule.

Cycloaddition reactions are powerful tools for forming cyclic molecules in a single step. wikipedia.org Specifically, 1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to create a five-membered heterocyclic ring. wikipedia.orgyoutube.com This strategy is highly effective for synthesizing the pyrrolidine (B122466) portion of the tetrahydroisoindole skeleton.

One key example is the use of azomethine ylides as 1,3-dipoles. These can react with alkenes (dipolarophiles) in a [3+2] cycloaddition to form a pyrrolidine ring. An expeditious synthesis for a derivative, cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2-h]isoquinoline, utilizes an intramolecular azomethine ylide-alkene cycloaddition as the key step to build the pyrroloisoquinoline scaffold. nih.gov This type of reaction is noted for its high efficiency and atom economy. nih.gov

The general mechanism for these reactions involves the concerted or stepwise union of the 1,3-dipole and the dipolarophile, leading to the stereospecific formation of the new ring. wikipedia.orgyoutube.com These reactions are valuable because they can construct complex heterocyclic systems, like the core of isoindoles, with high control over stereochemistry. wikipedia.orgnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Heterocycle Synthesis

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

| Azomethine Ylide | Alkene | Pyrrolidine/Pyrroloisoquinoline | nih.gov |

| C,N-Cyclic Azomethine Imine | Allyl Alkyl Ketone | Tetrahydroisoquinoline derivative | nih.gov |

| Nitrile Oxide | Alkyne | Isoxazole | youtube.com |

| Azide | Alkyne | Triazole | youtube.com |

Condensation and annulation reactions are cornerstone strategies for building fused ring systems. Annulation, meaning "ring formation," often involves a sequence of reactions. The Robinson annulation, for instance, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.comyoutube.com This is particularly relevant for constructing the cyclohexene (B86901) part of the tetrahydroisoindole system.

The process typically begins with the formation of a 1,5-diketone through a Michael addition, which then undergoes an intramolecular aldol condensation to close the ring. masterorganicchemistry.com The subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone within the newly formed six-membered ring. youtube.com

Another critical method is the Paal-Knorr synthesis, a classic condensation reaction used to synthesize pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). This method is highly effective for creating the 5-membered pyrrole ring of the isoindole core. A one-pot cascade reaction for synthesizing 4,5,6,7-tetrahydro-3-cyanoindoles from a hydroxycyclohexanone dimer, an oxoacetonitrile, and a primary amine proceeds through an aldol condensation followed by a Paal-Knorr type cyclization and subsequent aromatization. researchgate.net

Intramolecular cyclization involves forming a ring from a single molecule containing two reactive functional groups. youtube.com This is a versatile strategy for synthesizing a wide array of heterocyclic structures, including the tetrahydroisoindole core.

Various reagents and conditions can promote such cyclizations. For example, iodine-mediated reactions can facilitate the intramolecular amidation of indoles to create fused tetracyclic systems. rsc.org Similarly, the cyclization of homoallylic alcohols can produce tetrahydrofuran (B95107) rings, demonstrating a parallel strategy for five-membered heterocycle formation. nih.gov The key is having a suitable precursor molecule that can fold and react with itself to form the desired bicyclic structure. The Paal-Knorr synthesis, mentioned previously, is a prime example of an intramolecular cyclization via condensation. researchgate.net

Reductive cyclization is a process where ring formation is coupled with a reduction step. This can be a highly efficient method for accessing saturated or partially saturated heterocyclic systems. A notable application of this strategy is the formation of 4,5,6,7-tetrahydro-2H-isoindoles through the palladium-catalyzed formate (B1220265) reduction of substituted isoindolines (1,3-dihydro-2H-isoindoles). nih.gov

In this method, alkyl-substituted isoindolines are effectively reduced to the corresponding 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov The reaction uses a palladium catalyst and a hydride source, such as formates. nih.gov This pathway is significant because it directly yields the desired tetrahydroisoindole core from a more oxidized precursor. Transition metal catalysts, particularly palladium, are often employed to facilitate these transformations, which can proceed through the formation of intermediates like π-allylpalladium species. mdpi.comresearchgate.net

Table 2: Summary of Direct Synthesis Approaches

| Method | Key Reaction Type | Ring Formed | Description |

| Cycloaddition | [3+2] Cycloaddition | Pyrrolidine | A 1,3-dipole reacts with a double bond to form the five-membered ring. wikipedia.orgnih.gov |

| Annulation | Michael Addition & Aldol Condensation | Cyclohexene | Sequential reactions build a six-membered ring onto an existing structure. masterorganicchemistry.com |

| Condensation | Paal-Knorr Synthesis | Pyrrole | A 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. researchgate.net |

| Reductive Cyclization | Catalytic Hydride Reduction | Cyclohexene (reduced) | An aromatic or partially saturated ring is reduced as part of the cyclization or a subsequent step. nih.gov |

Catalytic Approaches in Tetrahydroisoindole Synthesis

Catalysis, particularly by transition metals, offers efficient and selective routes for synthesizing complex molecules like tetrahydroisoindoles. These methods often require milder conditions and can provide access to structures not easily obtained through classical methods.

Transition metals such as palladium and rhodium are widely used to catalyze the formation of C-C and C-N bonds, which are crucial steps in the synthesis of heterocyclic compounds. mdpi.commdpi.com

Palladium-Catalyzed Reactions: Palladium is an exceptionally versatile catalyst in organic synthesis. It is instrumental in cross-coupling reactions and intramolecular cyclizations. mdpi.comnih.gov As mentioned, the palladium-catalyzed hydride reduction of isoindolines is a direct route to 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov This transformation highlights palladium's role in hydrogenation and reduction processes. nih.gov Furthermore, palladium catalysts are used in cascade reactions, where multiple bond-forming events occur in a single pot to rapidly build molecular complexity, such as in the synthesis of substituted 1,2-dihydroisoquinolines from allenamides. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective for various cyclization reactions. While direct examples for 1-methyl-4,5,6,7-tetrahydro-2H-isoindole are less common in the provided literature, rhodium's utility in constructing related heterocyclic systems is well-documented. For instance, rhodium(II) catalysts can promote tandem reactions, such as aziridination followed by intramolecular ring-opening, to stereoselectively synthesize functionalized tetrahydrofurans. nih.gov Rhodium(II) acetate (B1210297) is also used to catalyze cyclizations of diazo compounds to form polycyclic aromatic systems, demonstrating its capacity to facilitate complex ring formations. capes.gov.br These examples underscore the potential of rhodium catalysis in the synthesis of saturated heterocyclic scaffolds.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative to traditional catalytic systems. The synthesis of the pyrrole core of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be effectively achieved through the Paal-Knorr reaction, which is amenable to organocatalysis. researchgate.netsemanticscholar.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to form the pyrrole ring. nih.gov

Various organocatalysts have been shown to promote the Paal-Knorr synthesis of N-substituted pyrroles. These catalysts are often mild, non-toxic, and can operate under environmentally benign conditions. For instance, proline and its derivatives have been successfully employed as catalysts in multicomponent reactions to construct heterocyclic scaffolds. rsc.orgnih.govtcichemicals.com The mechanism of proline catalysis often involves the formation of an enamine intermediate, which facilitates the cyclization and subsequent dehydration to form the pyrrole ring.

Other organic acids and derivatives have also been explored as catalysts for the Paal-Knorr reaction. A study demonstrated the use of biosourced organic acids like citric acid, tartaric acid, and others in a mechanochemical, solvent-free synthesis of N-substituted pyrroles, achieving good to excellent yields in short reaction times. researchgate.net The use of such catalysts aligns with the principles of green chemistry by utilizing renewable resources and minimizing waste.

The following table summarizes representative organocatalytic conditions for the Paal-Knorr synthesis of pyrroles, which are analogous to the synthesis of the core of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| L-Proline | 1,4-Diketone, Amine | Mild, often one-pot | Good to Excellent | rsc.org |

| Citric Acid | 1,4-Diketone, Amine | Ball-milling, solvent-free | 74-87 | researchgate.net |

| Saccharin | Hexane-2,5-dione, Aromatic Hydrazides | Methanol, room temp, 30 min | Good to Excellent | researchgate.net |

| Vitamin B1 | Hexane-2,5-dione, Aromatic Amines | Ethanol (B145695), room temp, 1 hr | 25-94 | researchgate.net |

Derivatization from Precursor Molecules (e.g., 1-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one)

A common and effective strategy for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole involves the derivatization of a suitable precursor molecule. A key precursor for this target is 1-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one . This approach allows for the late-stage introduction of the desired functionality and avoids the handling of potentially unstable intermediates.

The synthesis of the 4,5,6,7-tetrahydroindol-4-one scaffold itself is well-established, often proceeding through a condensation reaction between a 1,3-cyclohexanedione (B196179) and an α-aminocarbonyl compound. beilstein-journals.org Once the precursor, 1-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one, is obtained, the final step is the reduction of the ketone functionality at the C-4 position.

A method for the formation of 4,5,6,7-tetrahydroisoindoles involves the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines). nih.gov This suggests that a similar reduction strategy could be applied to the carbonyl group of the isoindol-4-one precursor. For instance, a Wolff-Kishner reduction or a Clemmensen reduction could potentially be employed to convert the ketone to a methylene (B1212753) group, thereby yielding the target compound.

Furthermore, the precursor itself can be synthesized through various routes. The Paal-Knorr reaction is again relevant here. For example, allylation of an N-substituted 4,5,6,7-tetrahydroindol-4-one followed by a Wacker-Tsuji oxidation can furnish a 1,4-diketone, a key intermediate for the construction of the pyrrole ring.

Stereoselective Synthesis of Enantiopure Tetrahydroisoindole Systems

The development of stereoselective methods for the synthesis of enantiopure heterocyclic compounds is of significant importance due to the often distinct biological activities of different enantiomers. While specific examples for the enantioselective synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole are not extensively documented, the principles can be extrapolated from the asymmetric synthesis of related isoindoline (B1297411) and tetrahydroisoquinoline systems. beilstein-journals.orgresearchgate.netnih.gov

One approach involves the use of chiral catalysts in key bond-forming reactions. For instance, rhodium-catalyzed enantioselective [4+1] annulation reactions have been used to produce a variety of isoindolinones with excellent regio- and enantioselectivity. organic-chemistry.org Similarly, asymmetric organocatalytic reactions, such as those employing chiral phosphoric acids or quinine-derived catalysts, have been successful in the synthesis of chiral indole-containing chromans and piperidines. rsc.orgmdpi.com These catalytic systems could potentially be adapted for the asymmetric synthesis of the tetrahydroisoindole core.

Another strategy involves the use of chiral auxiliaries. For example, the diastereoselective synthesis of tetrahydroisoquinoline derivatives has been achieved using chiral sulfinyl imines. mdpi.com This approach involves the attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

The following table outlines some general approaches to the asymmetric synthesis of related heterocyclic compounds, which could inform the development of stereoselective routes to 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole.

| Method | Catalyst/Auxiliary | Target Ring System | Key Transformation | Reference |

| Enantioselective Annulation | Rhodium/Chiral Ligand | Isoindolinones | [4+1] Cycloaddition | organic-chemistry.org |

| Asymmetric Cycloaddition | Chiral Phosphoric Acid | Indole-containing Chromans | [2+4] Cycloaddition | mdpi.com |

| Diastereoselective Synthesis | Chiral Sulfinyl Imine | Tetrahydroisoquinolines | Diastereoselective Propargylation | mdpi.com |

| Asymmetric Aza-Michael Reaction | Chiral Phase-Transfer Catalyst | 3-Substituted Isoindolinones | Intramolecular Cyclization | researchgate.net |

Principles of Green Chemistry in Synthetic Strategy Development

The principles of green chemistry are increasingly being integrated into synthetic planning to develop more sustainable and environmentally friendly processes. rsc.org The synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole and its derivatives can benefit significantly from the application of these principles.

A key area of focus is the use of greener reaction conditions. Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective tool for accelerating the Paal-Knorr synthesis of pyrroles. organic-chemistry.orgcapes.gov.bracs.org Microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. nih.govresearchgate.net For instance, the microwave-assisted synthesis of various pyrroles from 1,4-diketones has been reported to proceed in good yields in as little as 2-10 minutes. capes.gov.br

The choice of solvent is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol is highly desirable. researchgate.netacs.org Several studies have reported successful Paal-Knorr reactions under solvent-free conditions, often facilitated by mechanochemical activation (ball-milling) or the use of solid-supported catalysts. researchgate.netrsc.org The use of water as a solvent for the Paal-Knorr reaction has also been demonstrated to be effective, offering a safe and inexpensive alternative to traditional organic solvents. researchgate.net

Furthermore, the use of reusable and non-toxic catalysts is a cornerstone of green chemistry. As mentioned in the organocatalysis section, the use of biosourced organic acids and recyclable catalysts like Fe3O4@L-proline@SO3H aligns with these principles. researchgate.netresearchgate.net

The following table provides examples of green chemistry approaches applied to the synthesis of pyrroles, which are directly relevant to the synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole.

| Green Chemistry Principle | Application in Pyrrole Synthesis | Example Conditions | Benefit | Reference |

| Energy Efficiency | Microwave-Assisted Synthesis | 1,4-diketone, amine, acetic acid, 120-150 °C, 2-10 min | Reduced reaction time, higher yields | capes.gov.bracs.org |

| Safer Solvents/Solvent-Free | Solvent-free mechanochemical synthesis | 1,4-diketone, amine, citric acid, ball-milling | Elimination of hazardous solvents | researchgate.net |

| Use of Renewable Feedstocks | Biosourced catalysts | Citric acid, tartaric acid | Use of non-toxic, renewable catalysts | researchgate.net |

| Catalysis | Recyclable magnetic nanoparticle catalyst | Fe3O4@L-proline@SO3H, solvent-free, ultrasonic irradiation | Catalyst reusability, waste reduction | researchgate.net |

Chemical Reactivity and Transformations of 1 Methyl 4,5,6,7 Tetrahydro 2h Isoindole

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyrrole (B145914) ring within the 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole structure is electron-rich, making it susceptible to electrophilic aromatic substitution. nih.gov Generally, such substitutions on pyrrole systems occur preferentially at the C2 or C5 positions (alpha to the nitrogen). However, in this molecule, the C1 and C3 positions of the isoindole core correspond to the alpha positions of the pyrrole ring. With the C1 position already substituted with a methyl group, electrophilic attack is anticipated to occur predominantly at the C3 position.

A key example of electrophilic substitution on related electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comorganic-chemistry.org This reaction utilizes a substituted formamide (B127407) and phosphorus oxychloride to introduce a formyl group onto an activated aromatic ring. wikipedia.org For instance, the Vilsmeier-Haack formylation of N-benzyl-1-methyl-1,2,3,4-tetrahydrocarbazole, a structurally analogous compound, demonstrates that formylation can occur on the pyrrole ring. clockss.org This suggests that 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole would likely undergo formylation at the C3 position.

Similarly, Friedel-Crafts acylation, which involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, is a common method for forming aryl ketones. sigmaaldrich.commasterorganicchemistry.com Given the electron-rich nature of the pyrrole ring, it is expected to readily participate in Friedel-Crafts acylation, again likely at the C3 position, to yield 3-acyl-1-methyl-4,5,6,7-tetrahydro-2H-isoindole derivatives.

| Reaction Type | Reagents | Expected Product | Position of Substitution |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF | 3-Formyl-1-methyl-4,5,6,7-tetrahydro-2H-isoindole | C3 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-Acyl-1-methyl-4,5,6,7-tetrahydro-2H-isoindole | C3 |

Oxidation and Reduction Pathways

The 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole scaffold can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The tetrahydroisoindole core is susceptible to oxidation. Treatment of tetrahydro-2H-isoindoles with N-Bromosuccinimide (NBS) in the presence of air leads to the oxidation of the pyrrole ring, resulting in the formation of 4,5,6,7-tetrahydroisoindole-1,3-diones. nih.gov This transformation converts the pyrrole moiety into a succinimide-like ring system.

Reduction: The synthesis of the 4,5,6,7-tetrahydro-2H-isoindole core itself involves a reduction pathway. Substituted isoindolines (the fully reduced form of isoindoles) can be reduced to the corresponding 4,5,6,7-tetrahydro-2H-isoindoles. nih.govbeilstein-journals.org This transformation is effectively a partial dehydrogenation of the benzene (B151609) ring of the isoindoline (B1297411). Specifically, palladium-catalyzed formate (B1220265) reduction has been shown to convert alkyl-substituted isoindolines into 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov

| Transformation | Reagents/Conditions | Starting Material | Product |

|---|---|---|---|

| Oxidation | NBS, Air | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione |

| Reduction (Synthesis) | Pd catalyst, Formate | 1-Methyl-2,3-dihydro-1H-isoindole (1-Methylisoindoline) | 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole |

Cycloaddition and Pericyclic Reactions

The potential for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole to participate in cycloaddition and pericyclic reactions is primarily linked to the reactivity of its parent aromatic form, 1-methyl-2H-isoindole. The tetrahydroisoindole itself lacks the conjugated diene system necessary for a typical Diels-Alder reaction. masterorganicchemistry.com

However, if the tetrahydroisoindole is first aromatized to the corresponding isoindole, it can act as a reactive diene in [4+2] cycloaddition reactions. organic-chemistry.org Isoindoles are known to react with various dienophiles, such as maleimides and dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form cycloadducts. beilstein-journals.orgnih.gov The driving force for these reactions is the formation of a more stable benzene ring in the product. organic-chemistry.org

Furthermore, precursors to isoindoles, such as 4,7-dihydro-4,7-ethano-2H-isoindole, can undergo a retro-Diels-Alder reaction upon heating to generate the highly reactive isoindole in situ, which can then be trapped by a dienophile. rsc.org This suggests a potential two-step strategy for involving the 1-methyl-4,5,6,7-tetrahydro-2H-isoindole core in cycloadditions: first, dehydrogenation to the isoindole, followed by reaction with a suitable dienophile.

Ring-Opening and Rearrangement Processes

Ring-opening reactions of the tetrahydroisoindole skeleton are not extensively documented but can be initiated by functional groups attached to the core. For example, the anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole has been reported. mdpi.com In this process, the epoxide ring is opened by an anionic initiator, leading to the formation of a polyether chain, while the tetrahydroindole moiety remains as a pendant group. mdpi.com This demonstrates that the heterocyclic system is stable under these specific ring-opening conditions.

Rearrangements can also occur, often following an initial reaction. For instance, the cycloaddition of 3-cinnamyl-1,1-dimethylisoindole N-oxide with DMAD leads to an initial cycloadduct that subsequently rearranges through ring-opening of an aziridine (B145994) intermediate and migration of the vinyl group to the nitrogen atom. chim.it While this example involves an N-oxide derivative, it highlights the potential for complex rearrangement pathways in functionalized isoindole systems.

Functionalization at Key Positions (e.g., N-functionalization, side-chain modifications)

The 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole scaffold offers several positions for further chemical modification.

N-Functionalization: The nitrogen atom of the pyrrole ring is a secondary amine and represents a prime site for functionalization. N-alkylation of related heterocyclic systems like pyrazoles and indoles is a common transformation, typically achieved by reacting the heterocycle with an alkyl halide in the presence of a base. nih.gov It is therefore expected that 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can be readily N-alkylated or N-acylated to introduce a variety of substituents, thereby modulating the molecule's properties. For example, N-alkylation of ethyl 1H-indole-2-carboxylate with 2-(chloromethyl)oxirane proceeds using sodium hydride in DMF. nih.gov

Side-Chain Modifications: Modification of the 1-methyl group presents another avenue for functionalization, although this is less explored. Reactions targeting the methyl group, such as radical halogenation followed by nucleophilic substitution, could potentially be employed to introduce further diversity into the molecular structure.

Reactivity in Polyheterocyclic Structure Formation

The 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole framework is a valuable starting point for the synthesis of more complex polyheterocyclic structures. Its bifunctional nature—an electron-rich pyrrole ring and a modifiable cyclohexene (B86901) moiety—allows for a range of synthetic strategies.

A powerful approach involves leveraging the reactivity of the pyrrole ring. For example, an electrophilic substitution reaction, such as the Friedel-Crafts acylation discussed earlier, can install a functional group at the C3 position. This new substituent can then participate in a subsequent cyclization reaction with a group on the cyclohexene ring or a pre-installed N-substituent. Intramolecular Friedel-Crafts reactions are particularly useful for forming new fused rings. masterorganicchemistry.com

The analogous compound, 4,5,6,7-tetrahydroindol-4-one, is a well-established building block for polyheterocycles. nih.govnih.gov Strategies employed with this related scaffold, such as condensation reactions at the ketone and electrophilic substitution on the pyrrole ring, can be adapted for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole to build new fused five-, six-, or seven-membered rings. nih.gov For instance, the pyrrole ring can be N-functionalized with a chain containing an electrophile, which can then undergo an intramolecular C-H activation/arylation to form a new ring fused to the pyrrole. nih.gov

Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for the unambiguous structural determination of organic molecules.

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC)

There is no specific published data detailing the Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectra of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole. These techniques would be theoretically invaluable for confirming the connectivity of the molecule by showing correlations between protons and directly attached carbons (HSQC) and correlations between protons and carbons over two to three bonds (HMBC), respectively.

Solid-State NMR for Conformational and Structural Insights

Information regarding the use of solid-state NMR for the conformational and structural analysis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is not available in the current scientific literature. This technique would be useful for studying the molecule's structure in its solid form, providing insights into its crystalline packing and conformational preferences.

NMR for Mechanistic Studies of Chemical Reactions

While NMR is a powerful tool for studying reaction mechanisms, no specific studies have been found that utilize NMR to investigate the mechanisms of chemical reactions involving 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole has been reported. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. For related, more complex isoindole derivatives, HRMS has been used to confirm their synthesized structures. rsc.orgscispace.com

Fragmentation Pathway Analysis (e.g., ESI-MS, MS-MS)

A detailed fragmentation pathway analysis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole using techniques such as Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has not been described in the available literature. Such an analysis would provide valuable information about the molecule's structure by identifying characteristic fragment ions. Studies on related isoquinoline (B145761) alkaloids show that fragmentation behavior, such as the loss of substituents on the nitrogen atom or cleavage of the heterocyclic ring, is key to their identification. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman)

No specific experimental Infrared (IR) or Raman spectroscopic data, including characteristic absorption bands or spectral plots for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, has been published in the reviewed literature. While studies on related molecules like N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives do present IR spectra to elucidate their chemical structures, this information is not directly transferable. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

There is no available literature detailing the UV-Vis absorption spectrum of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole. Consequently, information regarding its electronic transitions (e.g., π → π* or n → π* transitions) and its use in elucidating the electronic structure is not available. For comparison, studies on more complex systems like tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have utilized UV-Vis spectroscopy to characterize their photophysical properties, but these findings are specific to their unique chromophoric systems. nih.gov

X-ray Crystallography for Absolute Structure Determination

A crystal structure for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole has not been reported in publicly accessible crystallographic databases. Therefore, no data on its unit cell parameters, space group, or atomic coordinates is available. X-ray crystallographic analyses have been performed on other stable 2H-isoindoles to confirm their molecular geometry, but this specific compound has not been similarly characterized. rsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

As 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is not an inherently chiral molecule (unless a chiral center is introduced through substitution or resolution), the application of chiroptical spectroscopy like Electronic Circular Dichroism (ECD) for stereochemical analysis is not standard. No published studies were found that discuss the synthesis of a specific enantiomer or the chiroptical properties of this compound. ECD studies are more commonly applied to complex, chiral natural products containing an isoindole moiety to determine their absolute configuration.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex heterocyclic systems. For isoindole derivatives, DFT has been successfully employed to explore structural details, reactivity, and reaction mechanisms. researchgate.netnih.gov Functionals such as B3LYP, M06-2X, and ωB97X-D, paired with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly used to achieve reliable results for similar organic molecules. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, this process involves finding the minimum energy arrangement of its atoms. The partially saturated cyclohexene (B86901) ring introduces conformational flexibility. Computational methods can explore potential conformers, such as chair, boat, and twist-boat forms, to identify the global minimum on the potential energy surface.

An optimized geometry provides fundamental data, including bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. semanticscholar.org This foundational data is crucial for all further computational analyses.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=C (pyrrole) | 1.385 |

| Bond Length | C-N (pyrrole) | 1.370 |

| Bond Length | C-C (alicyclic) | 1.535 |

| Bond Angle | C-N-C (pyrrole) | 109.5 |

| Bond Angle | C-C-C (alicyclic) | 112.0 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrophilicity Index)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the first available empty orbital, acting as an electron acceptor (electrophile). researchgate.net

For 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, DFT calculations would likely show the HOMO localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed across the π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.netajchem-a.com

Global reactivity descriptors, derived from FMO energies, quantify aspects of reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors help in comparing the reactivity of different isoindole derivatives. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 7-Azaindole Monomer | -6.2 | -1.1 | 5.1 |

| Substituted Fluoreno mdpi.comhelicene | -5.65 | -2.23 | 3.42 |

| Generic Heteroaromatic | -6.0 | -1.2 | 4.8 |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to compute NMR shielding tensors. nih.gov The calculated values, when referenced against a standard like tetramethylsilane (TMS), can predict ¹H and ¹³C NMR chemical shifts. A strong correlation between calculated and experimental shifts provides confidence in the assigned structure. mdpi.commdpi.com This predictive power is particularly useful for resolving ambiguities in complex spectra. mdpi.com

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. Each calculated frequency is associated with a specific normal mode of vibration (e.g., C-H stretch, C=C bend). nih.gov Due to the harmonic approximation and other factors, raw calculated frequencies are often systematically higher than experimental values. To improve accuracy, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). mdpi.comchemrxiv.org Comparing the scaled theoretical spectrum with an experimental one helps in assigning the observed absorption bands. nih.gov

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3425 | 3430 | -5 |

| Aromatic C-H Stretch | 3110 | 3105 | 5 |

| C=O Stretch | 1715 | 1722 | -7 |

| C=C Stretch | 1620 | 1615 | 5 |

| C-N Bend | 1250 | 1258 | -8 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and transport properties.

For 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, an MD simulation could model its behavior in different solvents, revealing information about solvation shells and hydrogen bonding interactions. It can also be used to explore the conformational landscape by simulating the molecule at various temperatures, potentially overcoming energy barriers to access different conformers. Although often applied in biological contexts to study drug-receptor binding, MD is also a powerful tool in materials science and reaction dynamics. mdpi.comresearchgate.net

Reaction Mechanism Predictions and Energy Landscape Mapping

DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. mdpi.com A characteristic reaction of isoindoles is the Diels-Alder [4+2] cycloaddition, where they act as a diene. ua.esnih.gov

Computational studies can model this reaction for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole with various dienophiles. By locating the transition state structure and calculating its energy, the activation energy (ΔG‡) of the reaction can be determined. researchgate.netresearchgate.net This allows for predictions of reaction feasibility and rates. Furthermore, calculations can predict stereoselectivity (e.g., endo vs. exo products) by comparing the activation energies of the respective transition states. mdpi.com Such theoretical investigations provide a deeper understanding of the reaction's course and support experimental observations. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with a specific activity or property. While widely used in drug design to predict biological activity, the QSAR methodology is also applicable to non-biological contexts, such as predicting catalytic efficiency or material properties. nih.govnih.govresearchgate.net

In a non-biological context for a compound like 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, a QSAR model could be developed to predict its performance as a ligand in a catalytic system. The process would involve:

Synthesizing a series of related isoindole derivatives.

Experimentally measuring a property of interest, such as the yield or turnover number in a specific catalytic reaction. mdpi.com

Calculating a variety of molecular descriptors for each derivative using computational methods. These can include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices. nih.gov

Using statistical methods to build a mathematical model that relates the descriptors to the measured property.

The resulting model can then be used to predict the performance of new, unsynthesized isoindole derivatives, thereby guiding the design of more efficient catalysts or materials. mdpi.comnih.gov

Ligand-Interaction Modeling for Non-Biological Targets (e.g., material surface binding, agrochemical targets)

Computational and theoretical studies focusing specifically on the ligand-interaction modeling of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole with non-biological targets, such as material surfaces and agrochemical targets, are not extensively documented in publicly available scientific literature. Research in this specific area is still emerging.

However, related research on similar molecular scaffolds, such as isoindole derivatives, provides insights into the potential interactions and the methodologies that could be applied to study 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole. For instance, studies on different isoindole-containing compounds have utilized techniques like Hirshfeld surface analysis to understand intermolecular interactions within crystal structures, which can be conceptually extended to model interactions with material surfaces. nih.goviucr.org This type of analysis helps in quantifying contributions from different types of intermolecular contacts.

In the context of agrochemicals, derivatives of the closely related 4,5,6,7-tetrahydro-1H-isoindole have been investigated as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in herbicide development. nih.gov While this represents a biological target, the principles of molecular docking and quantitative structure-activity relationship (QSAR) studies used in such research could be adapted to model the interaction of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole with non-biological agrochemical targets, for example, by modeling its binding to soil components or its interaction with formulation additives.

Theoretical calculations have also been employed to understand the reactivity and aromaticity of the tetrahydroisoindole core, which are fundamental to predicting its interaction with various surfaces and chemical entities. nih.gov These foundational studies are critical for developing accurate models of its behavior in non-biological systems.

While direct computational studies on 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole for non-biological targets are not available, the existing body of research on related compounds lays the groundwork for future investigations into its potential applications in materials science and agrochemistry.

Applications and Advanced Materials Science

Role as Key Synthetic Intermediates and Building Blocks for Complex Molecules

The 4,5,6,7-tetrahydroisoindole framework is a versatile scaffold for the construction of more complex polyheterocyclic structures. The presence of both the pyrrole (B145914) nucleus and the reactive sites on the saturated ring allows for a variety of chemical transformations. Analogs of this compound, such as 4,5,6,7-tetrahydroindol-4-ones, have been extensively used as starting materials for synthesizing molecules with potential medicinal and optoelectronic applications. mdpi.comnih.gov

Research has demonstrated that the tetrahydroisoindole skeleton is a valid core for developing biologically active compounds. For instance, 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors. nih.gov This highlights the utility of the core structure as a foundational building block in medicinal chemistry. Furthermore, related structures like 4,7-dihydro-4,7-ethano-2H-isoindole serve as synthons for isoindole itself, which can then be used in the synthesis of complex macrocycles like tetrabenzoporphyrins. rsc.org The synthesis of various substituted 4,5,6,7-tetrahydro-2H-isoindoles has been achieved through methods like palladium-catalyzed hydride reduction of substituted isoindolines, showcasing the accessibility of this key intermediate. nih.gov

Applications in Polymer Chemistry and Materials Science

The chemical properties of the tetrahydroisoindole motif lend themselves to applications in materials science, from pigments to advanced electronic materials.

Dyes and Pigments Development

The broader class of isoindoles has found commercial application in the development of high-performance pigments. beilstein-journals.org For example, Pigment Yellow 139 is a notable dye based on a 1,3-disubstituted isoindoline (B1297411) structure. beilstein-journals.org The conjugated system of the isoindole core is responsible for its chromophoric properties. The potential for derivatization of the 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole scaffold allows for the tuning of these properties to develop new colorants.

Components in Optoelectronic and Organic Electronic Materials

The synthesis of complex polyheterocyclic structures from scaffolds like 4,5,6,7-tetrahydroindol-4-one is recognized as a pathway to materials with optoelectronic applications. mdpi.comnih.gov The ability to build larger, conjugated systems from this core structure is key to this application. By analogy, 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole can serve as a building block for creating organic semiconductors and other materials for use in organic electronics, where extended π-systems are crucial for charge transport.

Redox-Active Materials (e.g., for Lithium-Ion Battery Electrodes)

Organic redox-active materials are of great interest for creating safer and more sustainable energy storage systems, such as lithium-ion batteries. nih.gov The isoindole structure is a promising candidate for this application. Specifically, isoindole-4,7-diones, which can be conceptually derived from the fusion of a quinone and a pyrrole ring, are bifunctional. The quinone portion provides the necessary redox activity for energy storage, while the pyrrole moiety allows for polymerization to create stable electrode materials. rsc.org This dual functionality makes such derivatives candidates for use as cathode materials in organic lithium-ion batteries. rsc.orgresearchgate.netnih.gov

Utility as Ligands in Transition Metal Catalysis

Nitrogen-containing heterocyclic compounds are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. While the general class of indolines has been used in palladium-catalyzed C-H olefination reactions with the aid of specific S,O-ligands, nih.gov specific, prominent applications of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole itself as a ligand in transition metal catalysis are not extensively documented in the current scientific literature.

Agrochemical Applications (e.g., as Herbicides, including Protoporphyrinogen (B1215707) Oxidase Inhibitors)

Derivatives of the 4,5,6,7-tetrahydro-2H-isoindole core have been successfully developed as potent herbicides. google.com A significant amount of research has focused on their ability to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways in plants. nih.govmdpi.com Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid photodynamic damage and cell death in susceptible weeds. nih.gov

Researchers have synthesized series of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and found them to be highly effective PPO inhibitors. nih.gov Several of these novel compounds demonstrated higher inhibitory activity than the commercial herbicide sulfentrazone (B1681188). nih.gov For example, one derivative showed an inhibitory constant (Ki) approximately 9 times lower (more potent) than sulfentrazone. nih.gov Greenhouse assays confirmed the practical herbicidal activity of these compounds, with some showing efficacy comparable to sulfentrazone at low application rates. nih.gov Notably, select compounds also exhibited high tolerance in crops like wheat, suggesting their potential for development as selective herbicides. nih.gov This line of research underscores the importance of the tetrahydroisoindole scaffold in designing new agrochemicals. researchgate.netresearchgate.net

Interactive Data Table: PPO Inhibitory Activity of Tetrahydroisoindole Derivatives

| Compound | Description | Ki Value (μM) | Relative Potency vs. Sulfentrazone | Source |

| Sulfentrazone (Control) | Commercial Herbicide | 0.72 | 1x | nih.gov |

| Compound 1a | S-(5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl) O-methyl carbonothioate | 0.08 | ~9x higher | nih.gov |

| Compound 1b | methyl 2-((5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate | - | Comparable herbicidal activity at 37.5 g ai/ha | nih.gov |

Precursors for Geochemically Significant Porphyrin Derivatives

The study of geoporphyrins, also known as petroporphyrins, provides invaluable insights into the biological origin of fossil fuels and the diagenetic processes that occur over geological time. acs.orgnih.gov These tetrapyrrolic compounds, primarily found in crude oil, oil shales, and sediments, are the molecular fossils of chlorophylls (B1240455) and hemes from ancient organisms. nih.govnih.gov To better understand the complex structures and transformations of natural geoporphyrins, researchers synthesize model compounds that mimic their structures. One class of precursors that has proven valuable in this endeavor is the substituted tetrahydroisoindoles, which can be used to create porphyrins with exocyclic rings, characteristic of many geochemically significant porphyrins like deoxophylloerythroetioporphyrin (DPEP). acs.org

Synthesis of Tetrahydrobenzoporphyrins

Research into the synthesis of geochemically significant porphyrins has utilized 4,5,6,7-tetrahydro-2H-isoindole derivatives as key building blocks. acs.org These precursors are particularly useful for constructing porphyrins that feature a fused, partially saturated six-membered ring, which is a structural motif found in certain types of petroporphyrins. The presence of this ring provides a direct structural analogy to the naturally occurring compounds found in organic-rich geological materials. acs.org

The general synthetic strategy involves the condensation of these isoindole-based precursors to form a tetrapyrrole macrocycle. A key methodology for this type of synthesis is the MacDonald '2+2' condensation. acs.org In this approach, a dipyrromethane is condensed with a dipyrrylmethane dialdehyde (B1249045) to construct the porphyrin ring. By incorporating a tetrahydroisoindole unit into one of the dipyrromethane fragments, a porphyrin with a fused cyclohexenyl ring is produced.

The inclusion of a methyl group on the tetrahydroisoindole precursor, such as in 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, has been noted to influence the efficiency of the porphyrin-forming reaction. Studies have shown that the presence of methyl substituents on the six-membered ring of the tetrahydroindole precursor can lead to a decrease in the yields of the final porphyrin. acs.org This effect is often attributed to steric hindrance during the cyclization step.

The table below outlines a representative reaction for the synthesis of a tetrahydrobenzoporphyrin, a geochemically significant model compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance of Product |

| Dipyrrylmethane derived from 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole | Dipyrrylmethane dialdehyde | MacDonald '2+2' Condensation | Tetrahydrobenzoporphyrin | Serves as a synthetic analogue for petroporphyrins, aiding in the study of their geochemical transformations and structural characterization. acs.org |

Detailed Research Findings

The synthesis of these porphyrin analogues allows for a systematic investigation of the structure-property relationships that are relevant to geochemistry. By creating these model compounds, researchers can:

Compare Spectroscopic Data: The synthetic porphyrins can be analyzed using techniques like NMR and mass spectrometry, and their spectral data can be compared to those of porphyrins extracted from geological samples. This comparison helps in the structural elucidation of the complex mixtures of petroporphyrins. nih.gov

Understand Diagenetic Pathways: The stability and reactivity of the synthetic porphyrins with exocyclic rings can be studied under laboratory conditions that simulate geological processes. This provides insights into the potential chemical transformations that biological chlorophylls undergo to become stable petroporphyrins. nih.gov

Serve as Geochemical Markers: The well-defined structures of synthetic porphyrins can be used as standards or markers in the analysis of crude oils and sediments, helping to "fingerprint" the source and thermal maturity of the organic matter. acs.org

The work on synthesizing tetrahydrobenzoporphyrins from tetrahydroisoindole precursors represents a targeted approach to creating molecules that are not just of theoretical interest but have direct applications in the field of organic geochemistry. acs.org These efforts contribute significantly to our understanding of the Earth's carbon cycle and the origins of fossil fuels.

Synthesis and Characterization of Advanced Derivatives and Analogs of the 1 Methyl 4,5,6,7 Tetrahydro 2h Isoindole Scaffold

Systematic Structural Modification Strategies

The modification of the 1-methyl-4,5,6,7-tetrahydro-2H-isoindole scaffold can be approached through several systematic strategies, primarily targeting the pyrrole (B145914) nitrogen, the aromatic pyrrole ring, and the partially saturated cyclohexane (B81311) ring.

One common approach involves N-substitution on the pyrrole ring. This is often achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile. For instance, N-alkylation can be readily accomplished to introduce a variety of alkyl or substituted alkyl groups.

Functionalization of the pyrrole ring itself is another key strategy. Electrophilic substitution reactions, such as acylation, can be directed to the C1 and C3 positions of the isoindole ring. For example, acylation of 1-methyl-4,5,6,7-tetrahydroindol-4-one with reagents like dimethyl carbonate or ethyl acetate (B1210297) using sodium hydride as a base leads to the formation of methyl 5-carboxylate and 5-acetyltetrahydroindolone derivatives, respectively. nih.gov

Modification of the cyclohexene (B86901) ring often involves reactions at the C4-keto group in analogs like 4,5,6,7-tetrahydroindol-4-ones. These ketones can undergo a variety of condensation reactions. For example, reaction with dimethyl carbonate can introduce a carboxylate group, and subsequent reactions can be used to build further complexity. nih.gov Dehydrogenation of the tetrahydroindolone structure can lead to the formation of a fully aromatic 4-hydroxy-indole moiety, which is a key structural feature in many bioactive compounds. mdpi.com

Palladium-catalyzed reactions have also been employed for the modification of related isoindole systems. For instance, substituted 1,3-dihydro-2H-isoindoles can be reduced to 4,5,6,7-tetrahydro-2H-isoindoles using a palladium-catalyzed formate (B1220265) reduction. nih.gov This method has been shown to be effective for alkyl-substituted isoindolines, while the reactivity of other substituted isoindolines varies. nih.gov

Synthesis of Annulated and Fused Ring Systems

The 1-methyl-4,5,6,7-tetrahydro-2H-isoindole scaffold serves as an excellent platform for the construction of more complex, multi-cyclic systems through annulation and fusion reactions. These reactions can involve either the pyrrole or the cyclohexene portion of the molecule, leading to a wide variety of novel heterocyclic structures.

One powerful strategy for forming fused rings is through cycloaddition reactions. The pyrrole ring of the isoindole can act as a diene in Diels-Alder reactions. For instance, 2H-isoindoles readily react with dienophiles like maleimides in [4+2] cycloaddition reactions to form 7-azabicyclo[2.2.1]heptene derivatives. researchgate.net While this example involves the parent isoindole, similar reactivity can be anticipated for tetrahydroisoindole derivatives under appropriate conditions. Inverse electron demand Diels-Alder reactions involving tetrazines and alkenes are another type of cycloaddition that can be used to form fused systems. nih.gov

Intramolecular cyclization reactions are also a key method for creating annulated systems. For example, Pd-catalyzed cyclization of an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone can afford a condensed pyrroloindole structure through a tandem activation of the benzyl (B1604629) halide and a pyrrolic C-H bond. mdpi.com

Furthermore, the ketone functionality present in analogs like 4,5,6,7-tetrahydroindol-4-ones provides a handle for building fused ring systems. nih.gov Condensation reactions with various bifunctional reagents can lead to the formation of fused five- or six-membered rings. nih.gov For example, Hantsch thiazole (B1198619) synthesis, involving the condensation of α-bromoketones with thiourea, can be applied to derivatives of tetrahydroindol-4-one to construct fused thiazole rings. nih.gov

The synthesis of indole (B1671886) annulated nih.govchemsynthesis.com-thiazaheterocycles and macrocycles has been demonstrated from 2-oxindole via ring-closing metathesis, showcasing another advanced strategy for creating fused systems. researchgate.net

Investigation of Structure-Property Relationships (excluding biological/clinical activity)

Understanding the relationship between the chemical structure of 1-methyl-4,5,6,7-tetrahydro-2H-isoindole derivatives and their physicochemical properties is crucial for their application in various fields. These properties are influenced by factors such as the nature and position of substituents, the degree of saturation, and the presence of fused ring systems.

The introduction of different functional groups can significantly alter properties like polarity, solubility, and chromatographic behavior. For example, the substitution pattern on an N-aromatic ring in related tetrahydroisoquinoline derivatives has been shown to have a significant effect on their properties. mdpi.com Generally, for isomers with the same substituent at different positions, the order of activity and likely other physicochemical properties can vary significantly (e.g., ortho > meta > para). mdpi.com

Spectroscopic properties are also highly dependent on the molecular structure. The introduction of chromophoric groups or the extension of conjugation through the formation of fused aromatic rings can lead to significant changes in the UV-Vis absorption and fluorescence spectra. For instance, the dehydrogenation of the 4,5,6,7-tetrahydroindol-4-one structure to a 4-hydroxy-indole moiety creates a more extended π-system, which would be expected to shift the absorption to longer wavelengths. mdpi.com

Computational methods can be employed to predict various physicochemical properties of these derivatives. For example, properties such as molecular weight, XlogP (a measure of lipophilicity), and polar surface area can be calculated for different analogs. These predicted values can help in the rational design of new derivatives with desired properties.

Interactive Data Table of Selected Derivatives and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP |

| 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid | C9H11NO2 | 165.19 | 1.9 |

| 4,5,6,7-tetrahydro-2H-isoindole-5-carboxylic acid | C9H11NO2 | 165.19 | 0.9 |

| dimethyl 4,5,6,7-tetrahydro-2H-isoindole-1,3-dicarboxylate | C12H15NO4 | 237.25 | |

| methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | C10H11NO3 | 193.2 | |

| 4,5,6,7-tetramethyl-2H-isoindole | C12H15N | 173.25 |

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Separation and Analysis (e.g., HPLC-MS/MS in Non-Biological Matrices)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful tool for the separation, identification, and quantification of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole in non-biological matrices such as synthetic reaction mixtures or environmental samples. The technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

A hypothetical HPLC-MS/MS method for the analysis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole could be developed using a C18 reversed-phase column. The separation of this moderately polar compound can be achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The formic acid serves to protonate the analyte, enhancing its ionization efficiency in the mass spectrometer.

The mass spectrometric detection would be performed in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions. The precursor ion would be the protonated molecule [M+H]⁺ of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole. Collision-induced dissociation (CID) of the precursor ion would generate characteristic product ions, and the transition from the precursor to a specific product ion would be monitored for quantification, ensuring high selectivity.

Table 1: Hypothetical HPLC-MS/MS Parameters for the Analysis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 138.2 |

| Product Ion (Quantifier) | m/z 123.1 |

| Product Ion (Qualifier) | m/z 95.1 |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

The development of such a method would require careful optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole. The tetrahydroisoindole core is susceptible to oxidation, and understanding its electrochemical behavior is important for applications where redox stability is a factor. Studies on related isoindole derivatives, such as isoindole-4,7-diones and functionalized isoindolinones, have demonstrated that the isoindole nucleus is electrochemically active. acs.orgresearchgate.net

A cyclic voltammetry experiment for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole would typically involve dissolving the compound in an organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). A three-electrode system, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be employed.

By scanning the potential, the oxidation and reduction potentials of the compound can be determined. It is anticipated that 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole would exhibit an irreversible oxidation peak corresponding to the oxidation of the tetrahydroisoindole ring. The exact potential of this peak would be influenced by the solvent, scan rate, and the nature of the working electrode. This information is critical for assessing the material's stability and potential use in electronic applications.

Table 2: Expected Electrochemical Data for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole from Cyclic Voltammetry

| Parameter | Expected Value |

| Experimental Setup | |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Redox Potentials | |

| Oxidation Peak Potential (Epa) | +0.8 to +1.2 V vs. Ag/AgCl |

| Reduction Peak Potential (Epc) | Not expected within typical solvent window |

| Process Type | Irreversible Oxidation |

Further electrochemical studies, such as differential pulse voltammetry (DPV), could be employed for quantitative analysis, offering high sensitivity for the detection of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole. nih.gov These techniques provide comprehensive information, allowing for the separation, identification, and structural elucidation of individual components within a mixture. rsisinternational.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful hyphenated technique. 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, with its relatively low molecular weight, is amenable to GC analysis. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a highly informative technique that directly couples HPLC with NMR spectroscopy. researchgate.net This allows for the separation of components in a mixture followed by their structural elucidation using NMR. For the analysis of a synthetic reaction mixture containing 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, LC-NMR could be used to identify the main product, as well as any byproducts or impurities, by providing detailed structural information for each separated peak.

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance Spectroscopy (LC-MS-NMR): This powerful tri-hyphenated technique provides complementary information from both MS and NMR detectors for the same separated analyte. nih.gov While MS provides accurate mass and fragmentation data, NMR offers detailed structural insights. This combination is particularly useful for the unambiguous identification of unknown compounds in complex mixtures.

The choice of the appropriate hyphenated technique depends on the nature of the sample matrix and the specific analytical question being addressed. For the analysis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole, these advanced methods provide the necessary tools for comprehensive characterization.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved methods for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is a fundamental area for future investigation. While classical approaches such as the Paal-Knorr synthesis provide a basis for constructing the pyrrole (B145914) ring, there is ample room for innovation to enhance efficiency, yield, and substrate scope.

Future research could focus on:

Catalytic Approaches: The use of transition metal catalysis, which has proven effective for the synthesis of various N-heterocycles, could be explored for the direct construction of the 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole core. For instance, catalytic C-H activation strategies could enable the direct functionalization of simpler precursors, reducing the number of synthetic steps.

Multi-component Reactions: Designing one-pot, multi-component reactions would offer a highly efficient route to this molecule and its derivatives. Such strategies are prized for their atom economy and reduction of waste generated from intermediate purification steps.

Asymmetric Synthesis: For applications where chirality is important, the development of enantioselective synthetic routes to 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole would be of significant value. This could involve the use of chiral catalysts or auxiliaries.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages | Potential Challenges |

| Modified Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, Methylamine | Cyclocondensation | Well-established, reliable | May require harsh conditions, limited functional group tolerance |

| Palladium-Catalyzed Reduction | Substituted Isoindolines | Hydride reduction | High yields, mild conditions | Availability of substituted isoindoline (B1297411) precursors |

| Catalytic C-H Functionalization | Simpler N-heterocycles | Direct C-C or C-N bond formation | High atom economy, fewer steps | Regioselectivity control, catalyst development |

| Multi-component Reactions | Simple acyclic starting materials | Cascade reactions | High efficiency, reduced waste | Optimization of reaction conditions |

Design and Discovery of Advanced Functional Materials

The unique electronic and structural features of the isoindole core suggest that 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole could serve as a valuable building block for advanced functional materials. Isoindole derivatives have been investigated for applications as dyes and in photopolymer compositions for holographic recording media.

Emerging opportunities in this area include:

Organic Electronics: The pyrrole moiety within the isoindole structure is electron-rich and can be readily oxidized, making it a candidate for use in organic electronic materials. Derivatives of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole could be designed and synthesized to function as:

Hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).

Monomers for conductive polymers , where polymerization could occur through the pyrrole ring.

Sensitizers in dye-sensitized solar cells (DSSCs).

Fluorescent Probes: Modification of the 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole scaffold could lead to the development of novel fluorescent probes for the detection of specific analytes or for use in bio-imaging applications. The photophysical properties could be tuned by introducing various substituents onto the isoindole ring.

Smart Materials: The incorporation of the 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole unit into larger polymer or supramolecular architectures could lead to materials with responsive properties, such as changes in color or fluorescence in response to external stimuli like pH, temperature, or the presence of metal ions.

Table 2 outlines potential applications in materials science.

| Material Class | Target Application | Key Property to Engineer | Potential Modification Strategy |

| Organic Conductors | OLEDs, Organic Photovoltaics | Hole mobility, energy levels | Polymerization, introduction of electron-donating/withdrawing groups |

| Fluorescent Dyes | Bio-imaging, Sensing | Quantum yield, Stokes shift | Functionalization with fluorophores or binding sites |

| Holographic Media | Data Storage | Refractive index modulation | Incorporation into photopolymerizable resins |

Deeper Mechanistic Insights into Chemical Transformations

A thorough understanding of the reactivity of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole is crucial for its effective utilization in synthesis and materials science. Future research should aim to provide deeper mechanistic insights into its chemical transformations.

Key areas of investigation include:

Electrophilic Substitution: The pyrrole ring is known to undergo electrophilic substitution reactions. Detailed studies on the regioselectivity of these reactions on the 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole core would be highly valuable for its further functionalization.

Oxidation and Reduction: Investigating the oxidation of the tetrahydroisoindole ring could lead to the formation of fully aromatic isoindole derivatives or other interesting oxidized products. Conversely, reduction of the pyrrole ring could provide access to the corresponding isoindoline derivatives.

C-H Functionalization: As mentioned in the context of synthesis, the direct functionalization of C-H bonds is a powerful tool in modern organic chemistry. Mechanistic studies of C-H activation on the 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole scaffold would enable the development of highly efficient and selective methods for its derivatization.

Computational Studies: Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole. These studies can complement experimental work and guide the design of new reactions and materials.

Sustainable Synthesis and Process Optimization for Industrial Relevance

For 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole and its derivatives to find

Q & A

Q. What are common synthetic pathways for 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole derivatives?

Methodological Answer: A short and efficient synthetic route involves cyclocondensation reactions using THF as a solvent and Cs₂CO₃ as a base. For example, 1,3-diaryl derivatives are synthesized via coupling reactions between bicyclic intermediates and aryl halides, achieving yields up to 37% under optimized conditions . Alternative methods include functionalizing the tetrahydroisoindole core with carboxylic acid or alcohol groups through nucleophilic substitutions .

Q. How can structural characterization of this compound be performed?

Methodological Answer: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry. For substituted derivatives, NOESY experiments help resolve spatial arrangements of aryl groups on the bicyclic ring .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer: COX-2/COX-1 inhibition assays using purified enzymes or human whole blood are standard. Measure IC₅₀ values via competitive ELISA for prostaglandin E₂ (PGE₂) quantification. For example, 1,3-diaryl derivatives exhibit COX-2 IC₅₀ values of 0.6–100 nM, with selectivity ratios >100-fold over COX-1 .

Advanced Research Questions

Q. How do structural modifications influence COX-2 selectivity and potency?

Methodological Answer: QSAR studies reveal that 4,4'-difluoro substitution on phenyl rings enhances potency by increasing electron-withdrawing effects and π-π stacking with COX-2’s hydrophobic pocket. Removing sulfonyl groups (a traditional COX-2 pharmacophore) retains selectivity while improving gastric tolerance, as shown in murine models . Molecular docking and PLS-regression analyses further validate these trends .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

Methodological Answer: Address bioavailability issues by modifying logP values (e.g., introducing hydrophilic groups like carboxylic acids) or using prodrugs. In the murine air-pouch model, oral administration of select derivatives (e.g., compound 37) showed ED₅₀ values of 0.15 mg/kg/day for PGE₂ inhibition, correlating with improved pharmacokinetic profiles . Parallel metabolite profiling (LC-MS/MS) identifies active species and degradation pathways .

Q. How can in silico tools optimize scaffold design for non-COX targets?

Methodological Answer: Apply cheminformatics pipelines combining molecular dynamics (MD) simulations and free-energy perturbation (FEP) to predict binding affinities for off-target receptors (e.g., kinases or GPCRs). For instance, substituents on the tetrahydroisoindole nitrogen influence interactions with ATP-binding sites in kinases, as modeled using Schrödinger Suite .

Data Analysis and Contradictions

Q. How to resolve conflicting IC₅₀ values reported for COX-2 inhibition?